1-Adamantaneacetonitrile

Description

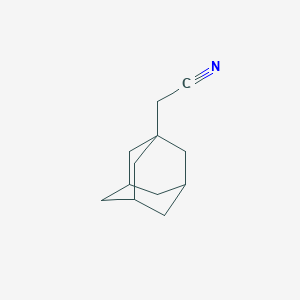

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQVPXCZIRQITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167435 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-13-9 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Adamantaneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Adamantaneacetonitrile, a key pharmaceutical intermediate. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization. The unique rigid, lipophilic cage structure of the adamantane moiety makes its derivatives, such as this compound, valuable scaffolds in medicinal chemistry.

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 175.28 g/mol | [1] |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| CAS Number | 16269-13-9 | [1][2] |

| IUPAC Name | 2-(Adamantan-1-yl)acetonitrile | [2] |

| Melting Point | 71.5-77.5 °C | [2] |

| Appearance | White crystals or powder | [2] |

| Solubility | Sparingly soluble in water | [1] |

| Purity (Assay by GC) | ≥96.0% | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles for adamantane derivatives and standard analytical techniques.

Synthesis of this compound from 1-Bromoadamantane

This protocol describes a representative synthesis of this compound via nucleophilic substitution of 1-bromoadamantane with a cyanide salt.

Materials:

-

1-Bromoadamantane

-

Sodium cyanide (or other suitable cyanide salt)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane in a minimal amount of DMSO.

-

Add an equimolar amount of sodium cyanide to the solution.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: 300 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.[3][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

Technical Guide: Physical and Spectroscopic Properties of 1-Adamantaneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantaneacetonitrile (CAS No. 16269-13-9), a derivative of adamantane, presents a unique structural motif of significant interest in medicinal chemistry and materials science. Its rigid, lipophilic adamantyl cage coupled with a reactive nitrile functional group makes it a valuable building block for the synthesis of novel pharmaceutical intermediates and other advanced materials. This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, outlines detailed experimental protocols for their determination, and presents a generalized workflow for the characterization of such compounds. All data is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Chemical Identity and Physical Properties

This compound, also known as 2-(Adamantan-1-yl)acetonitrile, is a white crystalline solid at room temperature.[1] Its core physical properties are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(Adamantan-1-yl)acetonitrile | [1][2] |

| Synonyms | 1-(Cyanomethyl)adamantane, 1-Adamantylacetonitrile | [3] |

| CAS Number | 16269-13-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₇N | [1][2][3] |

| Molecular Weight | 175.27 g/mol | [4] |

| Appearance | White crystals or crystalline powder | [1] |

| Melting Point | 71.5 - 77.5 °C | [1] |

| Boiling Point | 295.0 ± 9.0 °C (Predicted) | N/A |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | N/A |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [3] |

| Ethanol | Soluble | [5] |

| Diethyl Ether | Soluble | [5] |

| Benzene | Soluble | [5] |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Adamantane CH₂ (6H) | 1.65 - 1.75 | Multiplet | 6H |

| Adamantane CH (3H) | ~1.80 | Broad Singlet | 3H |

| Adamantane CH₂ (6H) | ~2.00 | Broad Singlet | 6H |

| -CH₂-CN | ~2.15 | Singlet | 2H |

Rationale: The adamantane cage protons typically appear as broad, overlapping signals between 1.5 and 2.0 ppm. The methylene protons adjacent to the electron-withdrawing nitrile group (-CH₂-CN) are expected to be deshielded and appear as a singlet further downfield.

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Adamantane -C-CH₂CN | ~32.0 |

| Adamantane CH | ~36.5 |

| Adamantane CH₂ | ~42.0 |

| -CH₂-CN | ~25.0 |

| -C≡N | ~118.0 |

Rationale: The chemical shifts are estimated based on data for substituted adamantanes.[6] The nitrile carbon (-C≡N) is expected in the 115-125 ppm range, while the carbons of the adamantyl cage will appear in the aliphatic region (25-45 ppm). The methylene carbon of the acetonitrile group will be shifted downfield due to the nitrile group's influence.

Table 5: Predicted Key FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Adamantane) | 2850 - 2950 | Strong |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H (Bend) | 1450 - 1470 | Medium |

Rationale: The spectrum will be dominated by the strong C-H stretching vibrations of the adamantane cage. A key diagnostic peak will be the sharp, medium-intensity absorption of the nitrile (C≡N) stretch, which appears in a relatively uncongested region of the spectrum.[7]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently crush it to a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

-

Apparatus Setup: Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.

-

Determination: Prepare a new sample and heat the apparatus to a temperature about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Reporting: Report the result as a melting point range (e.g., 72.0 - 75.5 °C). A narrow range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative)

Objective: To determine the solubility of a compound in various solvents.

Materials:

-

This compound sample

-

Set of small, clean test tubes

-

Graduated pipettes or droppers

-

Solvents: Water, Ethanol, Diethyl Ether, Hexane, Toluene, Acetone

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Into separate, labeled test tubes, place approximately 20-30 mg of this compound.

-

Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL.

-

Mixing: After each addition of a few drops, agitate the tube vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small portion of the solid dissolves, but undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observation for the solvent.

-

Repeat: Repeat steps 2-5 for each of the other solvents in the series.

-

Reporting: Report the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical and spectroscopic characterization of a novel chemical entity such as this compound. This logical progression ensures that the compound's identity, purity, and core properties are systematically determined.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 16269-13-9|2-(Adamantan-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. kbfi.ee [kbfi.ee]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Solubility Profile of 1-Adamantaneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available solubility data for 1-Adamantaneacetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and outlines a general experimental protocol for determining solubility.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N | [1][2] |

| Molecular Weight | 175.27 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 71.5-77.5 °C | [2] |

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Sparingly soluble[3] |

It is important to note that "sparingly soluble" is a general term. For more precise applications, experimental determination of solubility in aqueous and organic solvents is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperature conditions.

Materials

-

This compound

-

Solvent of interest (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibrate the vials at a constant temperature using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to 1-Adamantyl Amide and Carboxamide Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. Its unique structure contributes to enhanced metabolic stability, favorable pharmacokinetic properties, and the ability to interact with various biological targets. This technical guide focuses on a specific class of adamantane derivatives: 1-adamantyl amides and carboxamides. These compounds have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and neuroprotective effects, making them a compelling area of research for drug discovery and development.

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 1-adamantyl amide and carboxamide derivatives, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various 1-adamantyl amide and carboxamide derivatives, providing a comparative overview of their potency against different targets.

Table 1: Antiviral Activity of 1-Adamantyl Amide Derivatives

| Compound ID | Structure | Virus Strain | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 1 | Adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide | - | 5-HT₁ₐ Receptor Binding | Kᵢ = 1 nM | [1] |

| 2 | Adamantyl-1-carboxylic acid 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamide | - | 5-HT₁ₐ Receptor Binding | Kᵢ = 1 nM | [1] |

| 3 | 2-(1-Adamantyl)imidazole | Influenza A-2 Victoria | Antiviral Assay in Chick Embryos | Significant Activity | [2] |

| 4 | N-methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria | Antiviral Assay in Chick Embryos | Significant Activity | [2] |

Table 2: Anticancer Activity of 1-Adamantyl Amide and Carboxamide Derivatives

| Compound ID | Structure | Cell Line | Assay | Activity (IC₅₀) | Reference |

| 5 | 4-(Adamantan-1-yl)-1-(3-hydroxybenzylidene)-3-thiosemicarbazide | Human Tumor Cell Lines | Anti-proliferative | < 10 µM | [3] |

| 6 | 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Human Tumor Cell Lines | Anti-proliferative | < 10 µM | [3] |

Table 3: Neuroprotective and Other Activities of 1-Adamantyl Amide Derivatives

| Compound ID | Structure | Target/Model | Assay | Activity | Reference |

| 7 | (2-Oxaadamant-1-yl)amines | NMDA Receptor | Antagonist Activity | More active than amantadine | [4] |

| 8 | Adatanserin | 5-HT₁ₐ/5-HT₂ Receptors | Anxiolytic/Antidepressant | High Affinity | [1] |

Experimental Protocols: Synthesis of Key Derivatives

This section provides detailed methodologies for the synthesis of representative 1-adamantyl amide and carboxamide derivatives, based on established literature procedures.

Synthesis of 2-(1-Adamantyl)imidazole (Compound 3)[2]

Materials:

-

1-Adamantanecarboxylic acid

-

Imidazole

-

Lead tetraacetate

-

Pyridine

-

Benzene (or a safer alternative solvent)

Procedure:

-

A solution of 1-adamantanecarboxylic acid (1 equivalent) and lead tetraacetate (1.1 equivalents) in dry benzene is prepared.

-

To this solution, a solution of imidazole (2 equivalents) in pyridine is added dropwise with stirring.

-

The reaction mixture is heated at reflux for 24 hours.

-

After cooling, the mixture is filtered to remove lead salts.

-

The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(1-adamantyl)imidazole.

Synthesis of Adamantyl-1-carboxylic acid 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamide (Adatanserin, Compound 8)[1]

Materials:

-

1-Adamantanecarbonyl chloride

-

1-(2-Aminoethyl)-4-(2-pyrimidinyl)piperazine

-

Triethylamine

-

Dichloromethane

Procedure:

-

To a solution of 1-(2-aminoethyl)-4-(2-pyrimidinyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, a solution of 1-adamantanecarbonyl chloride (1.1 equivalents) in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude product is purified by recrystallization or column chromatography to yield adatanserin.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and mechanism of action of 1-adamantyl amide and carboxamide derivatives.

Caption: General synthetic workflow for 1-adamantyl amide derivatives.

Caption: Proposed mechanism of action for antiviral adamantyl derivatives.

Caption: Neuroprotective mechanism via NMDA receptor antagonism.

Conclusion

1-Adamantyl amide and carboxamide derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the favorable physicochemical properties imparted by the adamantane scaffold, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to develop novel therapeutics based on this privileged structure. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective drugs for a range of diseases.

References

- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Profile of 1-Adamantaneacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantaneacetonitrile, a notable member of the adamantane family, possesses a unique three-dimensional structure that imparts desirable physicochemical properties for drug development. This document provides an in-depth analysis of its spectroscopic characteristics, including predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Standardized experimental protocols for acquiring these spectra are detailed to ensure reproducibility. Furthermore, a plausible drug discovery and development workflow for adamantane-based compounds is visualized, highlighting the strategic role of such derivatives in modern medicinal chemistry.

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their rigid, lipophilic, and cage-like structure.[1][2][3] This unique scaffold can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4][5] Adamantane-containing drugs are currently utilized in a range of clinical applications, including antiviral and antidiabetic therapies, as well as in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[4] The incorporation of an adamantyl group can improve a drug's metabolic stability, bioavailability, and ability to cross the blood-brain barrier.[3][6] this compound serves as a key intermediate in the synthesis of more complex adamantane derivatives, making a thorough understanding of its spectroscopic properties essential for researchers in drug discovery and development.[1]

Spectroscopic Properties

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on computational models and analysis of related adamantane structures. These predictions provide a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.10 | Singlet | 2H | -CH₂-CN |

| ~1.95 | Broad Singlet | 3H | Adamantane C-H (methine) |

| ~1.70 | Multiplet | 6H | Adamantane C-H₂ (methylene) |

| ~1.60 | Multiplet | 6H | Adamantane C-H₂ (methylene) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~120 | Quaternary | -CN (nitrile) |

| ~42 | Methylene | -CH₂-CN |

| ~40 | Methylene | Adamantane C-H₂ |

| ~36 | Methylene | Adamantane C-H₂ |

| ~32 | Quaternary | Adamantane C |

| ~28 | Methine | Adamantane C-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2900-3000 | Strong, Sharp | C-H Stretch | Adamantane C-H |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1450 | Medium | CH₂ Bend (Scissoring) | Adamantane CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 135 | Very High (Base Peak) | [M - CH₂CN]⁺ (Loss of acetonitrile radical) |

| 93 | Medium | Adamantane fragment |

| 79 | Medium | Adamantane fragment |

| 41 | Medium | [CH₂CN]⁺ (Acetonitrile cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration, but typically 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of crystalline this compound directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent and introducing it via a liquid chromatography system or direct infusion.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of a Plausible Drug Discovery Workflow

Adamantane derivatives are valuable scaffolds in drug discovery. The following diagram illustrates a generalized workflow for the development of a new therapeutic agent based on a lead compound like this compound.

Conclusion

This compound is a valuable building block in the synthesis of potential therapeutic agents. The predicted spectroscopic data and standardized experimental protocols provided in this guide serve as a foundational resource for its identification, characterization, and utilization in research and development. The unique properties of the adamantane scaffold continue to make it a promising moiety in the design of novel drugs targeting a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, tricyclic hydrocarbon, has established itself as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of desirable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups.[1][2] These characteristics have been successfully exploited in the development of a diverse range of clinically approved drugs targeting viral infections, neurodegenerative disorders, and metabolic diseases.[1][3] This technical guide provides a comprehensive overview of the adamantane scaffold, detailing its core properties, synthesis, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Profile

The incorporation of an adamantane cage into a drug molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Its high lipophilicity, as indicated by a logP value of approximately 2.88, facilitates passage through biological membranes, including the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[5][6] The rigid, bulky nature of the adamantane structure can also sterically hinder metabolic enzymes, thereby increasing the metabolic stability and prolonging the half-life of a drug.[4][7]

Table 1: Physicochemical Properties of Adamantane and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Melting Point (°C) |

| Adamantane | C₁₀H₁₆ | 136.24 | 2.88 | 270 |

| Amantadine | C₁₀H₁₇N | 151.25 | 2.4 | 206-208 |

| Rimantadine | C₁₂H₂₁N | 179.30 | 3.2 | 300 |

| Memantine | C₁₂H₂₁N | 179.30 | 3.3 | 258 |

Data sourced from various chemical databases and literature.[5][6][8][9]

The pharmacokinetic parameters of several clinically important adamantane-containing drugs are summarized in the table below, highlighting the impact of the scaffold on their in vivo behavior.

Table 2: Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Excretion |

| Amantadine | ~90 | ~67 | 12-18 | Primarily renal, unchanged |

| Rimantadine | >90 | ~40 | 24-36 | Extensively metabolized, then renal |

| Memantine | 100 | ~45 | 60-80 | Primarily renal, largely unchanged |

| Saxagliptin | ~75 | <10 | 2.5 (parent), 3.1 (active metabolite) | Renal and hepatic |

Data compiled from literature reviews and drug information resources.[3][9][10][11]

Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its application across a wide range of therapeutic areas.

Antiviral Agents: M2 Proton Channel Inhibition

Amantadine and its derivative, rimantadine, were among the first antiviral drugs developed for the treatment of influenza A.[12] Their mechanism of action involves the blockade of the M2 proton channel, a homotetrameric protein essential for the uncoating of the viral genome within the host cell.[13] By obstructing this channel, these drugs prevent the acidification of the viral interior, thereby inhibiting viral replication.[14]

Neuroprotective Agents: NMDA Receptor Antagonism

Memantine, a dimethyl derivative of amantadine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][15] In neurodegenerative conditions like Alzheimer's disease, excessive glutamatergic stimulation leads to excitotoxicity and neuronal cell death.[15] Memantine blocks the NMDA receptor channel when it is excessively open, thereby reducing the pathological influx of Ca²⁺ ions while preserving normal synaptic transmission.[16]

Antidiabetic Agents: DPP-4 Inhibition

Saxagliptin is an adamantane-containing dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[12][17] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[18] By inhibiting DPP-4, saxagliptin prolongs the action of incretins, leading to enhanced insulin release and improved glycemic control.[17]

Synthesis of Key Adamantane Derivatives

The synthesis of adamantane and its derivatives has been extensively studied. The parent adamantane can be synthesized through a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[19] Functionalization at the bridgehead positions is a common strategy to introduce pharmacophoric groups.

Synthesis of Amantadine (1-Adamantylamine)

A common laboratory synthesis of amantadine involves the Ritter reaction, starting from 1-bromoadamantane.[20][21]

Protocol for the Synthesis of Amantadine Hydrochloride: [20][21]

-

Formation of N-(1-adamantyl)formamide: To a stirred solution of formamide, add 1-bromoadamantane. Slowly add concentrated sulfuric acid while maintaining the temperature. Heat the mixture until the reaction is complete as monitored by thin-layer chromatography (TLC). Cool the reaction mixture and pour it into ice-water. The precipitated N-(1-adamantyl)formamide is collected by filtration, washed with water, and dried.

-

Hydrolysis to Amantadine: The N-(1-adamantyl)formamide is then hydrolyzed by refluxing with a solution of hydrochloric acid in methanol. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., NaOH solution) to liberate the free amine.

-

Salt Formation: The amantadine free base is extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried, and hydrogen chloride gas or a solution of HCl in an appropriate solvent is added to precipitate amantadine hydrochloride. The product is collected by filtration and dried.

Synthesis of Memantine (1-Amino-3,5-dimethyladamantane)

The synthesis of memantine typically starts from 1,3-dimethyladamantane.[22]

Protocol for the Synthesis of Memantine Hydrochloride: [22]

-

Nitration/Formylation: 1,3-Dimethyladamantane is reacted with nitric acid followed by formamide at elevated temperatures. This introduces a formamido group at a bridgehead position.

-

Hydrolysis: The resulting N-formyl-1-amino-3,5-dimethyladamantane is hydrolyzed with hydrochloric acid to yield memantine hydrochloride. The product can be purified by recrystallization.

Synthesis of Saxagliptin

The synthesis of saxagliptin is a multi-step process involving the coupling of two key building blocks: an adamantane-containing amino acid derivative and a proline-based fragment.[15][16][18]

General Synthetic Strategy for Saxagliptin: [15][16]

-

Preparation of Building Blocks: The two key chiral intermediates, (S)-N-Boc-3-hydroxy-1-adamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, are prepared through multi-step syntheses.

-

Amide Coupling: The two building blocks are coupled using standard peptide coupling reagents (e.g., EDC/HOBt or T3P) to form an amide bond.

-

Dehydration and Deprotection: The primary amide is then dehydrated to a nitrile, and the Boc protecting group is removed under acidic conditions to yield saxagliptin.

Experimental Protocols for Biological Assays

The biological activity of adamantane derivatives is evaluated using a variety of in vitro and cell-based assays.

M2 Proton Channel Inhibition Assay (Liposome-based)

This assay measures the ability of a compound to block the proton flux through the M2 channel reconstituted into artificial lipid vesicles (liposomes).[10][11][23]

-

Protein Expression and Purification: The M2 protein is expressed in a suitable expression system (e.g., E. coli) and purified.

-

Liposome Preparation: Liposomes are prepared with a pH-sensitive fluorescent dye (e.g., pyranine) encapsulated within them. The M2 protein is then reconstituted into the liposome membrane.

-

Assay Procedure: The liposomes are subjected to a pH jump by adding an acidic buffer to the external solution. The influx of protons through the M2 channel quenches the fluorescence of the entrapped dye.

-

Inhibition Measurement: The assay is performed in the presence and absence of the test compound. The inhibition of proton flux is measured as a decrease in the rate of fluorescence quenching.

NMDA Receptor Binding Assay (Cell-based)

This assay determines the ability of a compound to displace a radiolabeled ligand from the NMDA receptor expressed in a cell line.[14][24][25]

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Membrane Preparation: The cells are harvested, and a crude membrane fraction containing the NMDA receptors is prepared by homogenization and centrifugation.

-

Binding Assay: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.

-

Detection and Analysis: The amount of bound radioligand is determined by scintillation counting. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated.

DPP-4 Inhibition Assay (Fluorometric)

This is a common method to screen for DPP-4 inhibitors by measuring the cleavage of a fluorogenic substrate.[13][26][27][28][29]

-

Reagent Preparation: Prepare a buffer solution, a stock solution of the fluorogenic substrate (e.g., Gly-Pro-AMC), and solutions of the test compound at various concentrations.

-

Enzyme Reaction: In a microplate, incubate the DPP-4 enzyme with the test compound for a short period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the DPP-4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Adamantane as a Bioisostere and Lipophilic Anchor

The adamantane group is often used as a bioisosteric replacement for other bulky, lipophilic groups, such as phenyl or tert-butyl groups, to improve a compound's pharmacokinetic properties.[30] Its rigid, three-dimensional structure can also serve as a "lipophilic anchor," facilitating the binding of a drug to its target, particularly within hydrophobic pockets of proteins or by partitioning into lipid membranes.[7][19][31] The replacement of other groups with adamantane can lead to improved metabolic stability and oral bioavailability.[2][30]

Conclusion

The adamantane scaffold continues to be a valuable and versatile tool in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and metabolic stability provides a robust platform for the design of novel therapeutics with improved pharmacological and pharmacokinetic profiles. The successful clinical application of adamantane-containing drugs in diverse therapeutic areas underscores the enduring importance of this remarkable hydrocarbon cage in the ongoing quest for new and effective medicines. As our understanding of drug design principles and target biology deepens, the adamantane scaffold is poised to play an even more significant role in the development of the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. FUNCTIONAL RECONSTITUTION OF INFLUENZA A M2(22-62) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meihonglab.com [meihonglab.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. HKU Scholars Hub: Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis [hub.hku.hk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. orientjchem.org [orientjchem.org]

- 19. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Structural Transition from Closed to Open for the Influenza A M2 Proton Channel as Observed by Proton-Detected Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cda-amc.ca [cda-amc.ca]

- 26. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Adamantaneacetonitrile from 1-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneacetonitrile is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of various adamantane-based compounds with potential therapeutic applications. The rigid, lipophilic adamantane cage imparts unique pharmacological properties to molecules, including enhanced metabolic stability and blood-brain barrier penetration. This document provides detailed protocols for a two-step synthesis of this compound, starting from the readily available 1-adamantanol. The synthesis proceeds via the formation of 1-bromoadamantane, followed by a nucleophilic substitution with a cyanide source.

Overall Synthesis Pathway

The synthesis of this compound from 1-adamantanol is a two-step process. The first step involves the conversion of the tertiary alcohol, 1-adamantanol, to 1-bromoadamantane. The second step is a nucleophilic substitution reaction where the bromide in 1-bromoadamantane is displaced by a cyanide ion to yield the final product.

1-Adamantaneacetonitrile: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneacetonitrile is a valuable bifunctional building block in organic synthesis, incorporating the rigid, lipophilic adamantane cage and a reactive nitrile functional group. The unique properties of the adamantane moiety, such as its steric bulk, three-dimensional structure, and high chemical and thermal stability, make it a desirable scaffold in medicinal chemistry and materials science. The nitrile group can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and ketones, providing access to a diverse range of adamantane-containing molecules. These derivatives have shown significant potential in the development of antiviral, anti-inflammatory, and enzyme-inhibiting agents.

This document provides detailed application notes and experimental protocols for the use of this compound as a versatile starting material in the synthesis of key adamantane-based intermediates.

Key Synthetic Transformations of this compound

The reactivity of the nitrile group in this compound allows for its conversion into several key functional groups, opening up a wide array of synthetic possibilities. The most common and useful transformations are:

-

Hydrolysis to 1-adamantylacetic acid.

-

Reduction to 2-(1-adamantyl)ethylamine.

-

Reaction with Organometallic Reagents to form adamantyl ketones.

These transformations are fundamental for the elaboration of more complex molecules with potential biological activity.

Application Notes and Protocols

Hydrolysis to 1-Adamantylacetic Acid

Application: 1-Adamantylacetic acid is a key intermediate for the synthesis of various esters and amides. The carboxylic acid functionality can be coupled with alcohols or amines to generate a library of derivatives for biological screening. For instance, adamantane-containing amides have been investigated as potential enzyme inhibitors.

Experimental Protocol: Acid-Catalyzed Hydrolysis

A mixture of this compound (1.0 eq) and concentrated sulfuric acid (5.0 eq) in water (10 vol) is heated to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 1-adamantylacetic acid.

| Parameter | Value |

| Reactants | This compound, Sulfuric Acid, Water |

| Reaction Time | 4 - 6 hours |

| Temperature | 100 - 110 °C (Reflux) |

| Work-up | Precipitation in ice-water, filtration |

| Typical Yield | 85 - 95% |

| Purity | >98% after recrystallization (e.g., from aqueous ethanol) |

Reduction to 2-(1-Adamantyl)ethylamine

Application: 2-(1-Adamantyl)ethylamine is a primary amine that serves as a crucial precursor for the synthesis of various biologically active compounds, including antiviral agents. The primary amine can be further functionalized to introduce different pharmacophores.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (20 vol) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in the same anhydrous solvent (5 vol) is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 2-(1-adamantyl)ethylamine.

| Parameter | Value |

| Reactants | This compound, Lithium Aluminum Hydride |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Time | 3 - 5 hours |

| Temperature | 0 °C to Reflux |

| Work-up | Fieser work-up (H₂O, NaOH(aq), H₂O), filtration |

| Typical Yield | 70 - 85% |

| Purity | >97% after distillation or conversion to a salt |

Reaction with Grignard Reagents to Synthesize Adamantyl Ketones

Application: Adamantyl ketones are versatile intermediates that can be further modified, for example, through reduction to secondary alcohols or conversion to oximes and other derivatives. These ketones and their derivatives have been explored for their potential in various therapeutic areas.

Experimental Protocol: Reaction with Methylmagnesium Bromide

To a solution of this compound (1.0 eq) in anhydrous diethyl ether (15 vol) under an inert atmosphere, a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion (monitored by TLC), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude imine intermediate is then hydrolyzed by stirring with 2 M hydrochloric acid for 2-4 hours at room temperature. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is dried and concentrated to afford 1-(1-adamantyl)acetone.

| Parameter | Value |

| Reactants | This compound, Methylmagnesium Bromide |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 12 - 16 hours (Grignard addition), 2 - 4 hours (Hydrolysis) |

| Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous quench, extraction, and acidic hydrolysis |

| Typical Yield | 60 - 75% |

| Purity | >95% after column chromatography |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound and a potential workflow for drug discovery.

Caption: Key transformations of this compound.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of adamantane derivatives. The straightforward conversion of its nitrile group into other key functionalities provides a reliable platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this unique molecule.

Application Notes and Protocols for 1-Adamantaneacetonitrile in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-adamantaneacetonitrile as a key intermediate in the synthesis of pharmaceutical agents. The unique structural properties of the adamantane cage, such as its rigidity, lipophilicity, and metabolic stability, make it a valuable scaffold in drug design. This compound serves as a versatile building block for introducing the adamantyl moiety into drug candidates, particularly in the development of neuroprotective and antiviral agents.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involved in the preparation and utilization of this compound.

Table 1: Synthesis of 1-Adamantane Precursors

| Starting Material | Reagent(s) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Adamantane | Bromine | Neat | 100-105 | 4 | ~95 | >98 |

| Adamantane | Bromotrichloromethane, Mo(CO)₆ | Neat | 140-160 | 5-10 | 90-99 | High |

| Adamantane | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70 | 24-36 | ~91 | High |

Table 2: Synthesis of this compound

| Starting Material | Reagent(s) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1-Bromoadamantane | Sodium Cyanide | DMSO | 90 | 2 | High | >95 |

| 1-Adamantanol | Acetonitrile, Sulfuric Acid | n-Heptane | Room Temperature | 16 | Good | >97 |

Table 3: Synthesis of 2-(1-Adamantyl)ethylamine Hydrochloride (from this compound)

| Method | Reducing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | 4 | >90 | >98 |

| Catalytic Hydrogenation | Raney Nickel, H₂ | Methanol/Ammonia | 80 | 6 | High | >99 |

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane (Precursor)

Objective: To synthesize 1-bromoadamantane from adamantane, a key starting material for this compound.

Materials:

-

Adamantane

-

Bromine

-

Anhydrous Calcium Chloride

Procedure:

-

In a fume hood, to a flask equipped with a reflux condenser and a dropping funnel, add adamantane.

-

Slowly add bromine to the adamantane with stirring.

-

Heat the reaction mixture to 100-105°C for 4 hours. The reaction mixture will become a dark red-brown solution.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with a saturated sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude 1-bromoadamantane.

-

Purify the crude product by recrystallization from methanol to obtain white crystalline 1-bromoadamantane.

Expected Yield: Approximately 95%.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from 1-bromoadamantane.

Materials:

-

1-Bromoadamantane

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a fume hood, dissolve 1-bromoadamantane in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to 90°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.

Expected Yield: High.

Protocol 3: Synthesis of 2-(1-Adamantyl)ethylamine (Pharmaceutical Intermediate)

Objective: To synthesize 2-(1-adamantyl)ethylamine by reduction of this compound.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Deionized Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a fume hood, to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere with stirring.

-

After the addition is complete, reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1-adamantyl)ethylamine as an oil or low-melting solid.

Expected Yield: >90%.

Method B: Catalytic Hydrogenation

Materials:

-

This compound

-

Raney Nickel (activated)

-

Methanol

-

Ammonia (as a solution in methanol or anhydrous)

-

Hydrogen Gas (H₂)

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), add this compound, methanol, and a catalytic amount of activated Raney Nickel.

-

Add a solution of ammonia in methanol to the mixture. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to 80°C with vigorous stirring for 6 hours, or until hydrogen uptake ceases.

-

Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the catalyst through a pad of Celite and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-adamantyl)ethylamine.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Expected Yield: High.

Mandatory Visualizations

Synthesis Workflow for Adamantane-Based Pharmaceutical Intermediates

Application Notes and Protocols for the Derivatization of 1-Adamantaneacetonitrile in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The adamantane moiety is a versatile scaffold in medicinal chemistry, prized for its rigid, lipophilic, and three-dimensional structure. This unique cage-like hydrocarbon has been incorporated into numerous approved drugs, including antivirals (amantadine and rimantadine), agents for neurological disorders (memantine), and antidiabetics (vildagliptin and saxagliptin)[1]. The introduction of an adamantane group can significantly enhance the therapeutic properties of a drug candidate by improving its metabolic stability, bioavailability, and target binding affinity. 1-Adamantaneacetonitrile is a readily available starting material that offers a reactive methylene group and a nitrile functionality, making it an attractive precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides a detailed protocol for a hypothetical derivatization of this compound via the Gewald reaction to generate novel 2-aminothiophene derivatives, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3][4][5][6].

Hypothetical Derivatization of this compound via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly substituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, in the presence of a basic catalyst[7][8][9][10][11]. In this proposed protocol, this compound serves as the active methylene nitrile component.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and evaluation of adamantyl-thiophenes.

Detailed Experimental Protocol: Synthesis of 2-amino-4-(adamantan-1-yl)-5-methylthiophene-3-carbonitrile (Hypothetical Example)

Materials:

-

This compound (1.0 eq)

-

Acetone (1.2 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.75 g, 10 mmol), acetone (0.87 mL, 12 mmol), and anhydrous ethanol (30 mL).

-

Stir the mixture at room temperature until all the this compound has dissolved.

-

To the stirred solution, add elemental sulfur (0.35 g, 11 mmol) followed by the dropwise addition of morpholine (0.17 mL, 2 mmol).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the cooled mixture through a pad of Celite to remove any unreacted sulfur. Wash the filter cake with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield the pure 2-amino-4-(adamantan-1-yl)-5-methylthiophene-3-carbonitrile as a white to pale yellow solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation: Hypothetical Biological Activity

The synthesized adamantyl-thiophene derivatives could be evaluated for their anticancer activity against various cancer cell lines. The following table presents exemplary data for a small library of hypothetical compounds, illustrating their cytotoxic effects against the A549 human lung carcinoma cell line.

Table 1: Hypothetical Cytotoxicity of Adamantyl-Thiophene Derivatives against A549 Cancer Cells

| Compound ID | R¹ | R² | IC₅₀ (µM)a |

| AD-Thio-01 | H | H | > 100 |

| AD-Thio-02 | CH₃ | H | 25.4 |

| AD-Thio-03 | CH₃ | CH₃ | 15.8 |

| AD-Thio-04 | \multicolumn{2}{c | }{-(CH₂)₅-} | 8.2 |

| Doxorubicin | \multicolumn{2}{c | }{-} | 0.9 |

aIC₅₀ is the concentration of the compound that inhibits 50% of cell growth after 72 hours of incubation. Data are presented as the mean of three independent experiments. This data is for illustrative purposes only.

Potential Mechanism of Action: Targeting EGFR Signaling Pathway

Many thiophene derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway[12][13][14]. Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell growth. The diagram below illustrates the major components of this pathway.

Caption: Overview of the EGFR signaling cascade.

Adamantyl-thiophene derivatives could potentially inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Conclusion

While the derivatization of this compound is not yet widely explored in the scientific literature, its chemical structure suggests significant potential for the synthesis of novel heterocyclic compounds. The hypothetical protocol presented here, based on the robust and versatile Gewald reaction, provides a practical starting point for researchers interested in exploring this area of medicinal chemistry. The resulting adamantyl-substituted 2-aminothiophenes are promising candidates for drug discovery programs, particularly in the field of oncology. Further synthesis and biological evaluation are warranted to uncover the full therapeutic potential of this novel class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. mdpi.com [mdpi.com]

- 5. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions of 1-Adamantaneacetonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-adamantaneacetonitrile with a range of common nucleophiles. The bulky and lipophilic adamantyl group imparts unique properties to molecules, making this compound a valuable building block in medicinal chemistry and materials science.[1][2] This document outlines key reactions, including hydrolysis, reduction, Grignard reactions, and α-alkylation, providing detailed experimental protocols and expected outcomes.

Hydrolysis to 1-Adamantaneacetic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-adamantaneacetic acid, a valuable intermediate for the synthesis of various derivatives, including esters and amides.[3][4]

Reaction Scheme:

(Image of the hydrolysis reaction of this compound to 1-adamantaneacetic acid)

Quantitative Data

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Reference |

| 1-Adamantaneacetic acid | C₁₂H₁₈O₂ | 194.27 | 134-137 | >90 | [3][4] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Isolation: The white precipitate of 1-adamantaneacetic acid is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

References

Protocol for the synthesis of 1-Adamantaneacetic acid from 1-Adamantaneacetonitrile

For researchers, scientists, and professionals in drug development, the synthesis of adamantane derivatives is a critical process in the discovery of new therapeutic agents. 1-Adamantaneacetic acid, a key building block, can be synthesized from 1-Adamantaneacetonitrile through hydrolysis. This document provides a detailed protocol for this chemical transformation, including reaction conditions, purification methods, and characterization data.

Introduction

Reaction and Mechanism

The overall reaction involves the conversion of this compound to 1-adamantaneacetic acid and ammonia (or an ammonium salt) in the presence of water.

Chemical Equation:

C₁₀H₁₅CH₂CN + 2 H₂O → C₁₀H₁₅CH₂COOH + NH₃

The mechanism, whether under acidic or basic conditions, proceeds through the initial hydration of the nitrile to form an amide intermediate (1-adamantaneacetamide), which is then further hydrolyzed to the carboxylic acid.

Experimental Protocols

Two primary methods for the hydrolysis of nitriles are acid-catalyzed and base-catalyzed hydrolysis. Below are detailed protocols for each approach for the synthesis of 1-adamantaneacetic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%) or Concentrated Hydrochloric Acid (37%)

-

Deionized Water

-

Diethyl Ether or Dichloromethane

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

1 M Hydrochloric Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Acid Addition: Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (or concentrated hydrochloric acid) to the flask. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Acidification and Isolation: Acidify the aqueous bicarbonate layer with 1 M hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the 1-adamantaneacetic acid.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base, such as sodium hydroxide or potassium hydroxide, for the hydrolysis.

Materials:

-

This compound

-

Sodium Hydroxide or Potassium Hydroxide pellets

-

Deionized Water

-

Ethanol or Ethylene Glycol (as a co-solvent, optional)

-

Concentrated Hydrochloric Acid

-

Diethyl Ether or Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol or ethylene glycol (if used).

-

Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reflux: Heat the mixture to reflux (typically 80-120 °C) for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, remove the organic solvent under reduced pressure.

-

Extraction: Dilute the residue with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. 1-Adamantaneacetic acid will precipitate out of the solution.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-adamantaneacetic acid. Please note that the yield is representative and can vary based on the specific reaction conditions and scale.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reactant | This compound | This compound |

| Catalyst/Reagent | H₂SO₄ or HCl | NaOH or KOH |

| Solvent | Water | Water/Ethanol or Ethylene Glycol |

| Reaction Temperature | 100-110 °C | 80-120 °C |

| Reaction Time | 4-8 hours | 6-12 hours |

| Representative Yield | 70-85% | 75-90% |

| Melting Point | 134-137 °C | 134-137 °C |

| Appearance | White Solid | White Solid |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 1-adamantaneacetic acid from this compound.

Application of 1-Adamantaneacetonitrile in Antiviral Drug Development: A Focus on Synthetic Potential and Evaluation Protocols

Introduction